phenanthren-2-ylboronic acid chemical structure and IUPAC name
phenanthren-2-ylboronic acid chemical structure and IUPAC name
Structural Identity, Synthesis, and Applications in Pi-Conjugated Systems
Executive Summary
Phenanthren-2-ylboronic acid (CAS: 1188094-10-1) is a critical organoboron intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs) for organic electronics.[1][2] Unlike its more common isomer, phenanthren-9-ylboronic acid, the 2-substituted variant offers a linear conjugation pathway along the long axis of the phenanthrene backbone. This structural distinctiveness makes it highly valuable for tuning the optoelectronic properties of Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs).
This guide provides a rigorous analysis of its chemical structure, IUPAC nomenclature logic, synthetic protocols, and handling requirements.
Part 1: Structural Identity & Nomenclature[3]
Chemical Structure
The molecule consists of a phenanthrene fused-ring system substituted at the C2 position with a boronic acid moiety [
Key Structural Parameters:
-
Planarity: The phenanthrene core is planar, facilitating
- stacking in solid-state packing. -
C2 Position Significance: Substitution at C2 extends the conjugation length more effectively than at the K-region (C9/C10), resulting in distinct bathochromic shifts in UV-Vis absorption compared to the 9-isomer.
IUPAC Nomenclature and Numbering Logic
The numbering of phenanthrene does not follow a simple clockwise iteration around the perimeter. It is a "retained name" in IUPAC nomenclature (Rule A-22), and the numbering is specific to the fusion points.
-
Numbering Start: Numbering begins at the upper ring, right-most carbon (not fused).
-
Sequence: It proceeds clockwise, skipping the quaternary fusion carbons.
-
The "2" Position: This corresponds to the meta position relative to the ring fusion on the outer benzene ring.
Systematic Name: (Phenanthren-2-yl)boronic acid Canonical SMILES: OB(O)c1ccc2ccc3ccccc3c2c1[2]
Physicochemical Profile[4]
| Property | Data | Note |
| CAS Number | 1188094-10-1 | Distinct from 9-yl isomer (68572-87-2) |
| Molecular Formula | ||
| Molecular Weight | 222.05 g/mol | |
| Appearance | White to off-white powder | May yellow upon oxidation |
| Solubility | DMSO, Methanol, THF | Poor solubility in water/hexanes |
| Melting Point | >250°C (decomposes) | Often dehydrates to boroxine before melting |
| pKa | ~8.5 - 9.0 | Typical for arylboronic acids |
Part 2: Synthetic Methodology (Expertise & Experience)
Strategic Causality
The synthesis of phenanthren-2-ylboronic acid is non-trivial because direct electrophilic aromatic substitution (e.g., bromination) of phenanthrene occurs predominantly at the C9 position due to lower bond localization energy at the K-region.
Therefore, the synthesis must proceed via a pre-functionalized precursor, typically 2-bromophenanthrene . The 2-bromo precursor is often synthesized via the photocyclization of 4-bromostilbene (Mallory reaction), ensuring the halogen is locked in the correct position before the ring system is formed.
Protocol: Lithium-Halogen Exchange / Borylation
Objective: Convert 2-bromophenanthrene to phenanthren-2-ylboronic acid. Scale: 5.0 mmol basis.
Reagents:
-
2-Bromophenanthrene (1.28 g, 5.0 mmol)
- -Butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol)
-
Triisopropyl borate (
) (1.4 mL, 6.0 mmol) -
Anhydrous THF (50 mL)
-
HCl (2M aqueous)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (
) three times. This is critical; moisture kills the lithiated intermediate. -
Solvation: Add 2-bromophenanthrene and anhydrous THF via syringe. Cool the solution to -78°C (dry ice/acetone bath).
-
Why? Low temperature prevents the lithium intermediate from attacking the THF solvent or undergoing protonation.
-
-
Lithiation: Add
-BuLi dropwise over 10 minutes. Stir at -78°C for 1 hour.-
Observation: The solution often turns a deep yellow/orange, indicating the formation of the phenanthren-2-yllithium species.
-
-
Electrophile Trapping: Add Triisopropyl borate rapidly in one portion.
-
Why? Fast addition ensures the lithiated species reacts with the borate ester rather than undergoing side reactions.
-
-
Warming: Allow the mixture to warm naturally to room temperature (RT) over 4 hours.
-
Hydrolysis: Quench with 20 mL of 2M HCl. Stir vigorously for 1 hour.
-
Purification:
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine. Dry over
. -
Critical Step: Recrystallize from Acetone/Water or Acetonitrile. Do not use column chromatography if possible, as boronic acids can streak or bind irreversibly to silica.
-
Reaction Mechanism Visualization
Figure 1: Synthetic pathway for the conversion of 2-bromophenanthrene to the target boronic acid via cryogenic lithiation.
Part 3: Reactivity & Applications (Trustworthiness)
The Suzuki-Miyaura Coupling
The primary utility of phenanthren-2-ylboronic acid is as a nucleophile in Pd-catalyzed cross-coupling. It introduces the phenanthrene unit into larger conjugated backbones (e.g., polyphenylenes).
Self-Validating System Check: If the coupling reaction fails (low yield), check the Boroxine Equilibrium .
-
Issue: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), which are less reactive in some catalytic cycles.
-
Solution: Always add a base (e.g.,
) and a small amount of water to the reaction solvent (e.g., Toluene/Water 4:1) to shift the equilibrium back to the active boronic acid species .
Catalytic Cycle Diagram
Figure 2: The Suzuki-Miyaura catalytic cycle utilizing phenanthren-2-ylboronic acid. Note the Transmetallation step where the boronic acid activates.
Application in OLEDs
In Organic Light-Emitting Diodes, the position of substitution dictates the "effective conjugation length."
-
9-Substitution: Creates a steric twist, breaking conjugation. Used for blue emitters to prevent stacking.
-
2-Substitution: Maintains linearity. Used to extend conjugation for green/red emitters or high-mobility transport layers.
Part 4: Handling and Stability Data
Storage Protocols
-
Atmosphere: Store under Argon. While air-stable for short periods, long-term exposure to humidity promotes protodeboronation (loss of the boron group).
-
Temperature: 2-8°C.
-
Boroxine Detection: If the melting point appears sharp but high (>300°C), the sample has likely converted to the anhydride (boroxine). This can be reversed by recrystallization from aqueous solvents.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
References
-
IUPAC Nomenclature of Fused Ring Systems. IUPAC Rule A-22. International Union of Pure and Applied Chemistry. Available at: [Link]
-
Synthesis of Phenanthrene Derivatives. Organic Syntheses, Coll. Vol. 3, p.134. (General bromination protocols). Available at: [Link]
-
Boronic Acids in Organic Synthesis. Hall, D. G. (Ed.).[7][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Suzuki-Miyaura Coupling Mechanism. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1188094-10-1|Phenanthren-2-ylboronic acid|BLD Pharm [bldpharm.com]
- 3. Phenanthrene synthesis [quimicaorganica.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. (10-Phenylanthracen-9-yl)boronic acid | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
